Desacetylcolchicine d-tartrate

Description

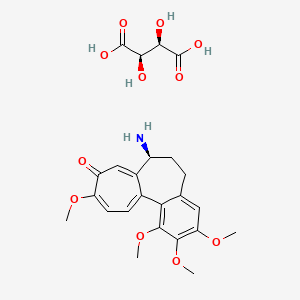

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRWNBXMQCGSEJ-APBURCQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197994 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49720-72-1 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMCA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEACETYLCOLCHICINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Desacetylcolchicine d-tartrate

The total synthesis of (±)-Desacetylcolchicine has been a subject of significant interest, with notable routes established to construct its complex tricyclic tropolone (B20159) structure. A highly convergent total synthesis reported by Evans and co-workers provides an efficient pathway to racemic (±)-Desacetylcolchicine. thieme-connect.com This route features a key step involving an acid-induced spirocyclization followed by an in situ rearrangement to form the tropolone core structure (Intermediate J). thieme-connect.com

A critical transformation in this synthetic sequence is the introduction of the amino group at the C7 position. This is accomplished via a Curtius rearrangement. thieme-connect.comnih.gov The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate through an acyl azide (B81097) intermediate, which can then be hydrolyzed to yield the primary amine of desacetylcolchicine. nih.gov This method avoids harsh conditions and allows for the late-stage introduction of the amine functionality. thieme-connect.comnih.gov The synthesis initially produces a racemic mixture of (±)-Desacetylcolchicine, containing both enantiomers. thieme-connect.com To obtain the specific enantiomer, a chiral resolution step is required, which is achieved using d-tartaric acid to form this compound.

Exploration of Synthetic Precursors and Intermediate Compounds

The synthesis of Desacetylcolchicine relies on a series of carefully designed precursors and intermediate compounds. In the convergent synthesis approach, key precursors include a saturated ester (D) and a ketal (G), which are coupled through an aldol (B89426) reaction to form an adduct (H). thieme-connect.com This adduct undergoes an acid-induced spirocyclization and rearrangement, leading to the formation of a crucial tropolone intermediate (J). thieme-connect.com This tropolone contains the core ring system, which is then further functionalized. The carboxylic acid derivative of this tropolone is the immediate precursor that undergoes the Curtius rearrangement to install the amine group, yielding (±)-Desacetylcolchicine. thieme-connect.com

In biosynthesis, the carbon skeleton of colchicine (B1669291) alkaloids originates from precursors such as L-phenylalanine and 4-hydroxydihydrocinnamaldehyde (4-HDCA). researchgate.net While not a direct synthetic route for the d-tartrate salt, this highlights the natural building blocks of the colchicinoid scaffold.

Furthermore, Desacetylcolchicine itself serves as a vital intermediate for the synthesis of numerous other derivatives and conjugates. nih.govresearchgate.net Its primary amine provides a convenient handle for chemical modification, allowing for the attachment of various functional groups to probe biological systems. nih.gov

Derivations and Analogues of Desacetylcolchicine

The chemical structure of Desacetylcolchicine allows for targeted modifications, leading to the development of important analogues and research tools.

A prominent analogue of Desacetylcolchicine is N-deacetyl-N-methylcolchicine, also widely known as Demecolcine or Colcemid. drugfuture.com This compound can be isolated from Colchicum autumnale or synthesized from Desacetylcolchicine. drugfuture.com Structurally, it differs from Desacetylcolchicine by the presence of a methyl group on the C7 amino group instead of a hydrogen atom. drugfuture.comgoogle.com This seemingly minor modification has significant implications for its biological activity.

Table 1: Key Desacetylcolchicine Analogues

| Common Name | Systematic Name | Key Structural Feature |

|---|---|---|

| Desacetylcolchicine | (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide | Primary amine at C7 |

To study the mechanism of action and localization of colchicinoids within cells, fluorescent conjugates of Desacetylcolchicine have been developed. A widely used example is Fluorescein (B123965) colchicine (FC), which is synthesized by reacting Desacetylcolchicine with fluorescein isothiocyanate (FITC). researchgate.net This conjugation attaches the fluorescent fluorescein molecule to the primary amine of Desacetylcolchicine. researchgate.net

The resulting fluorescent derivative retains the ability to bind to tubulin, allowing for the real-time visualization of microtubule dynamics and the localization of colchicine-binding sites in living cells. The synthesis is typically performed under mild conditions and the product is purified by thin-layer chromatography (TLC). researchgate.net Other fluorescent probes, such as those using BODIPY dyes, have also been conjugated to the colchicine scaffold to create tools for cellular imaging and fluorescence-based assays. nih.gov Additionally, other conjugates, such as biotinylated derivatives, have been synthesized for studying receptor interactions and developing targeted drug delivery systems. nih.gov

N-Methyl Desacetylcolchicine and Related Structures

Role of the Tartrate Moiety in Compound Synthesis and Research Applications

The tartrate moiety in "this compound" plays a crucial role in the synthesis, specifically in achieving enantiomeric purity. Total synthesis of Desacetylcolchicine often results in a racemic mixture, meaning it contains equal amounts of both the (+) and (-) enantiomers. thieme-connect.com However, biological systems are often highly stereospecific, and only one enantiomer may exhibit the desired activity.

To separate these enantiomers, a process called chiral resolution is employed. wikipedia.org D-tartaric acid is a commonly used chiral resolving agent. wikipedia.org When the racemic Desacetylcolchicine base is reacted with optically pure d-tartaric acid, it forms a pair of diastereomeric salts: (+)-Desacetylcolchicine-d-tartrate and (-)-Desacetylcolchicine-d-tartrate. These diastereomers have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will crystallize out of the solution first, allowing for its isolation. Subsequently, the pure enantiomer of Desacetylcolchicine can be recovered from the salt. wikipedia.org The use of the d-tartrate salt is therefore a critical step for obtaining the enantiomerically pure compound required for specific research applications. biosynth.com

Molecular and Cellular Mechanisms of Action

Microtubule Interaction and Dynamics Modulation

The compound's most well-documented activity is the disruption of microtubule dynamics, which is fundamental to various cellular processes, including mitosis, motility, and intracellular transport.

Desacetylcolchicine d-tartrate is recognized as a tubulin polymerization inhibitor. researchgate.netumn.edu Like its parent compound colchicine (B1669291), it binds to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. mdpi.complos.org This binding event prevents the tubulin dimers from polymerizing into microtubules. researchgate.net The affinity of colchicine-site ligands can vary significantly depending on the specific tubulin isotype. plos.org For instance, studies on DAMA-colchicine, a closely related analogue, have shown differential binding energies to various human tubulin isotypes, indicating that the isotype composition within a cell could influence the compound's efficacy. plos.org

Research has quantified the inhibitory effects of various compounds that bind at the colchicine site, often reporting the half-maximal inhibitory concentration (IC50) for tubulin polymerization. One study reported an IC50 of 300 µM for this compound in a biochemical assay for tubulin polymerization inhibition. umn.edu The binding affinity, measured by the dissociation constant (Kd), also varies among different colchicine-site inhibitors and tubulin types. frontiersin.org

Table 1: Comparative Binding Affinities of Colchicine-Site Ligands to Tubulin Isotypes This table presents data for related colchicine-site ligands to illustrate the concept of differential binding affinity, as specific data for this compound was not available in the sources.

| Compound | Tubulin Isotype | Binding Free Energy (ΔE_bind, kcal/mol) |

|---|---|---|

| DAMA-colchicine | αβII | -56.74 |

| DAMA-colchicine | αβIII | -51.95 |

| DAMA-colchicine | αβIV | -64.45 |

Data sourced from a 2015 PLOS ONE study on DAMA-colchicine binding affinities. plos.org

Table 2: IC50 Values for Tubulin Polymerization Inhibition by Various Colchicine-Site Inhibitors This table includes examples of IC50 values for other compounds that act on the colchicine binding site to provide context for inhibitory potency.

| Compound | IC50 Value (µM) | Cell Line/Assay Condition |

|---|---|---|

| This compound | 300 | Biochemical Assay umn.edu |

| Compound 12a (Benzothiazole derivative) | 2.87 | In vitro tubulin polymerization |

| KGP03 (Dihydronaphthalene derivative) | 0.46 | Inhibition of tubulin polymerization |

| KGP413 (Dihydronaphthalene derivative) | 0.85 | Inhibition of tubulin polymerization |

| Combretastatin A-4 (CA-4) | 1.2 | Inhibition of tubulin polymerization |

Data compiled from various studies on tubulin inhibitors. researchgate.netmdpi.com

Information regarding the specific effect of this compound on the stimulation of tubulin's intrinsic GTPase activity was not available in the reviewed scientific literature.

By inhibiting tubulin polymerization, this compound effectively disrupts the formation and function of the mitotic spindle. google.comnih.govcymitquimica.com The mitotic spindle, a complex assembly of microtubules, is essential for segregating chromosomes during cell division. scholaris.ca The failure to form a proper spindle apparatus due to microtubule depolymerization leads to an arrest of the cell cycle, typically in the G2/M phase. medchemexpress.comnih.govnih.gov This mitotic arrest prevents cells from completing division and can ultimately trigger apoptosis, or programmed cell death. medchemexpress.com

The use of this compound in microtubule decoration studies, a technique which can involve labeling microtubules to visualize their structure or dynamics, was not documented in the available research sources.

Effects on Spindle Fiber Formation and Mitotic Progression

Regulation of Cellular Signaling Pathways

Beyond its direct effects on the cytoskeleton, this compound has been noted to interact with cellular signaling components.

While the outline specifies activation, available research indicates a contrary interaction. One study found that this compound directly inhibited the activity of Protein Kinase C (PKC). This finding suggests a potential role for the compound in modulating cellular processes regulated by PKC, but through an inhibitory rather than an activatory mechanism.

Modulation of Phospholipase A2 (PLA2) Activity

Desacetylcolchicine has been identified as a compound that can activate Phospholipase A2 (PLA2). biosynth.com PLA2 is a critical enzyme in the metabolism of membrane phospholipids. nih.gov In cholinergic neurons, PLA2 is involved in maintaining the properties of neuronal membranes and in the breakdown of phosphatidylcholine to produce choline, a precursor for acetylcholine (B1216132) synthesis. nih.gov The enzyme also plays a role in the biosynthesis of prostaglandins (B1171923) and other inflammatory mediators by liberating arachidonic acid from membrane phospholipids. ebi.ac.uk While some studies suggest that PLA2 activity can be protective in certain cellular stress conditions, its role is complex and context-dependent. nih.gov Research indicates that desacetylcolchicine's interaction with PLA2 is part of its broader effects on cell biology. biosynth.com

Influence on Tyrosine Kinase Activity

The compound influences the activity of tyrosine kinases. biosynth.com Tyrosine kinases are a family of enzymes that catalyze the phosphorylation of tyrosine residues on target proteins, a key step in signal transduction. wikipedia.org This process is integral to various biological functions, including cell growth, differentiation, and apoptosis. nih.gov In normal cells, tyrosine kinase activity is tightly regulated; however, dysregulation can lead to diseases. nih.gov Desacetylcolchicine's ability to activate tyrosine kinase suggests its involvement in modulating these critical signaling pathways. biosynth.com

Activation of JNK/SAPK Signaling Pathways

Desacetylcolchicine's influence extends to the activation of the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), signaling pathway. The JNK/SAPK pathway is responsive to a variety of cellular stresses, including environmental stressors and inflammatory cytokines. nih.govcellsignal.com This pathway plays a crucial role in regulating cellular processes such as apoptosis, cell proliferation, and immune responses. nih.govqiagen.com The activation of JNK/SAPK involves a cascade of kinases, leading to the phosphorylation and activation of transcription factors like c-Jun. cellsignal.comqiagen.com The modulation of this pathway by desacetylcolchicine underscores its role in the cellular stress response.

Ion Channel Modulation

Desacetylcolchicine also exerts effects on various ion channels, which are fundamental to neuronal communication and cellular excitability.

Activation of Acetylcholine Receptors (AChRs)

Research has shown that desacetylcolchicine is an activator of acetylcholine receptors (AChRs). biosynth.com AChRs are a family of acetylcholine-gated cation channels that are key neurotransmitter receptors in the peripheral and central nervous systems. nih.gov Their activation is fundamental for processes like muscle contraction and nerve signaling. wikipedia.org

Ligand Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

Further specifying its interaction with acetylcholine receptors, desacetylcolchicine acts as a ligand for nicotinic acetylcholine receptors (nAChRs). biosynth.com nAChRs are a subtype of AChRs that also respond to nicotine. wikipedia.org They are ionotropic receptors, directly linked to ion channels, and are found throughout the nervous system and other tissues, where they regulate inflammatory processes and synaptic transmission. wikipedia.org A related compound, thiocolchicoside, has been noted as a weak nicotinic acetylcholine receptor agonist. adipogen.com

Inhibition of Voltage-Gated Potassium Channels

The compound has been shown to inhibit the activity of voltage-gated potassium channels, which leads to an increase in cellular excitability. biosynth.com Voltage-gated potassium (Kv) channels are transmembrane proteins that are crucial for returning a depolarized cell to its resting state after an action potential. wikipedia.org By regulating the waveform and firing pattern of action potentials in excitable cells like neurons, they play a vital role in the nervous system. guidetopharmacology.org There are numerous types of Kv channels, and their inhibition can have significant effects on synaptic transmission and neuronal excitability. frontiersin.org

Cellular Process Modulation

Desacetylcolchicine, also known as Colcemid or N-methyl-N-deacetyl-colchicine, is a derivative of colchicine that modulates several fundamental cellular processes. chemicalbook.com Its mechanisms of action primarily revolve around its interaction with the cytoskeleton and its subsequent effects on cell division, survival, and transport.

Apoptosis Induction in Research Cell Lines

Desacetylcolchicine is known to induce apoptosis, or programmed cell death, in a variety of normal and tumor cell lines. chemicalbook.com This process is often linked to its primary activity as a mitotic inhibitor. Prolonged arrest of the cell cycle at metaphase can trigger intrinsic apoptotic pathways. chemicalbook.com

The induction of apoptosis by Desacetylcolchicine involves the activation of the c-Jun N-terminal kinase (JNK/SAPK) signaling pathway. chemicalbook.com Activation of this pathway, along with the tumor suppressor protein p53, can lead to programmed cell death. chemicalbook.com The intrinsic pathway of apoptosis is a key mechanism, characterized by mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of signaling molecules like cytochrome c. frontiersin.orgnih.govnih.gov Once released into the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. creative-diagnostics.commdpi.com These initiator caspases then activate executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell. mdpi.comresearchgate.net

Research on mitotic spindle inhibitors like Desacetylcolchicine has demonstrated their ability to induce apoptosis in fludarabine-resistant malignant B-1 cells. This effect was associated with an increase in the mRNA levels of the pro-apoptotic protein Bax, while the levels of the anti-apoptotic protein Bcl-2 remained relatively constant, thus altering the critical Bax/Bcl-2 ratio in favor of cell death. frontiersin.org The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the balance between pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2) determining the cell's fate. frontiersin.orgfree.frmdpi.com

Impact on Cell Division and Growth Regulation in Cellular Models

The most prominent cellular effect of Desacetylcolchicine is the potent inhibition of cell division. wikipedia.org It functions as an antimitotic agent by disrupting the structure and function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. chemicalbook.comwikipedia.org

The mechanism involves the direct binding of Desacetylcolchicine to tubulin, the protein subunit of microtubules. chemicalbook.com This binding prevents the polymerization of tubulin dimers into microtubules and can also lead to the depolymerization of existing ones. chemicalbook.comwikipedia.org The inhibition of tubulin polymerization has been measured, with Desacetylcolchicine showing a potent inhibitory concentration (IC50) of 2.4 μM. medchemexpress.com By preventing the formation and function of the mitotic spindle, Desacetylcolchicine arrests cells in the metaphase stage of the cell cycle, a phenomenon also referred to as a G2/M arrest. chemicalbook.comwikipedia.org This cell cycle blockade is a widely used technique in cytogenetics for karyotyping. chemicalbook.com

Studies have documented this cell cycle arrest across various cellular models. For instance, treatment of human lung epithelial-like A549 cells with 0.1 µg/ml of the compound for 24 hours resulted in the synchronization of 97% of the cells at the G2/M phase. Similarly, it induces apoptosis in V79 Chinese hamster lung cells following M phase accumulation. wikipedia.org

| Cell Line/Model | Concentration | Observed Effect | Reference |

|---|---|---|---|

| V79 Cells | 0.03 µg/ml | Apoptosis induction | wikipedia.org |

| Fludarabine-resistant malignant B-1 cells | Not Specified | G2-M phase block, apoptosis induction, increased Bax/Bcl-2 ratio | frontiersin.org |

| Human A549 Cells | 0.1 µg/ml | 97% of cells arrested in G2/M phase after 24h | |

| General Tumor Cell Lines | Micromolar levels | Blocks microtubule assembly, arresting cells in metaphase | chemicalbook.com |

Alterations in Cellular Transport Mechanisms

The interaction of Desacetylcolchicine with cellular transport mechanisms is primarily defined by its relationship with the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp/ABCB1). nih.gov P-glycoprotein is an efflux pump that actively transports a wide range of substances out of cells, and its overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. nih.govmdpi.comd-nb.info

Research indicates that Desacetylcolchicine is a substrate for P-glycoprotein. nih.govanu.edu.au This means that P-gp can recognize and actively pump Desacetylcolchicine out of the cell. nih.gov This efflux mechanism reduces the intracellular concentration of the drug, thereby conferring resistance to its cytotoxic effects. nih.gov The discovery of P-gp was linked to cells showing resistance to actinomycin (B1170597) D and cross-resistance to several other compounds, including Demecolcine. nih.gov

Therefore, rather than being an inhibitor of P-glycoprotein, Desacetylcolchicine's efficacy can be limited by the transporter's activity. The transport of Desacetylcolchicine is altered by P-glycoprotein. Consequently, the use of P-gp inhibitors can affect the pharmacokinetics of related compounds like colchicine by blocking its efflux, leading to increased intracellular and brain concentrations. nih.gov However, available research does not characterize Desacetylcolchicine itself as an inhibitor that alters cellular transport by blocking P-glycoprotein or other ABC transporters to reverse multidrug resistance for other chemotherapeutics. nih.govanu.edu.aunih.gov

In Vitro and Preclinical Research Models for Mechanistic Elucidation

Application in Various Cell Culture Systems

The utility of Desacetylcolchicine d-tartrate as a research tool is highlighted by its application across diverse cell culture systems, from mammalian and avian cells to plant and algal models. These studies have been instrumental in elucidating its fundamental effects on mitosis and microtubule-dependent processes.

Studies in Mammalian Cell Lines (e.g., PtK-1 Cells)

Mammalian cell lines are crucial for studying the effects of antimitotic agents. The Potorous tridactylus kidney (PtK-1) cell line, derived from a female potoroo, is particularly well-suited for mitosis studies due to its small number of large, easily visualizable chromosomes. cellosaurus.org While direct studies on PtK-1 cells with this compound are not extensively detailed in the provided results, research on related compounds like Colcemid (N-deacetyl-N-methylcolchicine) in various mammalian cells, including 3T3 and CHO cells, demonstrates the typical effects of colchicine-site binders. wikipedia.orgscispace.comadipogen.com These agents disrupt microtubule polymerization, leading to the disassembly of the mitotic spindle and causing cells to arrest in metaphase. wikipedia.orgebi.ac.uk This metaphase arrest is a hallmark of compounds that interfere with microtubule dynamics, a critical process for chromosome segregation during cell division. nih.govwikipedia.org

Investigations in Avian Embryonic Myocardial Tissue

Early comparative studies utilizing embryonic chick myocardial tissue in hanging drop cultures revealed the potent antimitotic activity of desacetylcolchicine. annualreviews.org When compared to its parent compound, colchicine (B1669291), desacetylcolchicine was found to be a "distinctly more potent antimitotic inhibitor." annualreviews.org A notable increase in the number of cells arrested in metaphase was observed within the first hour of treatment, underscoring its rapid and powerful effect on cell division in this avian model system. annualreviews.org This research highlights the enhanced activity of desacetylcolchicine in disrupting mitosis in these cells.

Plant Model Systems (e.g., Allium cepa Root Meristems)

The root meristems of the common onion, Allium cepa, serve as a classic model for studying cell division and the effects of various chemical agents on chromosomes. researchgate.netsrce.hr The regular and observable stages of mitosis in these cells make them an excellent system for cytological analysis. nih.gov Studies using Allium cepa root meristems have demonstrated that colchicine and its derivatives are potent mitoclasic agents, meaning they disrupt the mitotic process. annualreviews.org For instance, N-deacetylthiocolchicine was shown to be nearly twice as potent as colchicine in this system. annualreviews.org While specific data on this compound is not detailed, the general effects of related compounds involve mitotic inhibition, leading to an accumulation of cells in metaphase and the potential for chromosomal abnormalities. annualreviews.orgnih.gov These effects are characteristic of substances that interfere with the formation and function of the mitotic spindle. frontiersin.org

Algal Systems (e.g., Chlamydomonas Flagellar Assembly)

The unicellular green alga Chlamydomonas is a powerful model organism for studying the assembly, dynamics, and function of flagella, which are microtubule-based organelles. researchgate.netelifesciences.org Research has explored the effects of various microtubule-disrupting agents, including colchicine and its derivatives, on flagellar regeneration and maintenance. asm.orgnih.gov Studies have shown that colchicine can induce the disassembly of the distal portion of the flagellum, indicating that this part of the structure is relatively unstable in the presence of the drug. nih.gov While specific studies focusing solely on this compound in Chlamydomonas are not available in the provided results, the known mechanism of colchicine-site binders suggests that it would interfere with the microtubule polymerization necessary for flagellar assembly and maintenance. asm.orgnih.gov

In Vitro Microtubule Polymerization Assays

To directly assess the impact of a compound on the core machinery of the cytoskeleton, researchers employ in vitro microtubule polymerization assays. These cell-free systems utilize purified tubulin to observe the processes of microtubule assembly and disassembly. mdpi.comnih.gov

Desacetylcolchicine acts as a microtubule-depolymerizing agent by binding to tubulin, the protein subunit of microtubules. ebi.ac.ukpatsnap.com This interaction prevents the polymerization of tubulin into microtubules. patsnap.comimrpress.com In a typical in vitro polymerization assay, the formation of microtubules from purified tubulin is measured over time, often by monitoring changes in absorbance. mdpi.comresearchgate.net In the presence of a depolymerizing agent like desacetylcolchicine, the rate and extent of polymerization are significantly reduced. imrpress.com For example, experiments have shown that compounds that bind to the colchicine site on tubulin effectively prevent microtubule assembly, which can be visualized by analyzing the soluble (unpolymerized) and polymerized tubulin fractions after ultracentrifugation. imrpress.com

| Assay Type | Principle | Expected Result with this compound |

| Turbidimetric Assay | Measures the increase in light scattering (absorbance) as tubulin polymerizes into microtubules. mdpi.com | Inhibition of the increase in absorbance, indicating a block in microtubule formation. imrpress.com |

| Ultracentrifugation Assay | Separates polymerized microtubules (pellet) from soluble tubulin dimers (supernatant) via high-speed centrifugation. imrpress.com | A higher concentration of tubulin remains in the supernatant fraction, with a corresponding decrease in the pellet fraction. imrpress.com |

| Fluorescence Microscopy | Uses fluorescently labeled tubulin to directly visualize microtubule formation and dynamics. | A significant reduction or absence of fluorescent microtubule polymers. |

These assays confirm that desacetylcolchicine directly targets tubulin to inhibit its assembly, a key mechanism underlying its cellular effects. imrpress.commdpi.com

Cellular Models for Apoptosis Research

Apoptosis, or programmed cell death, is a critical cellular process that eliminates damaged or unwanted cells. aging-us.com It is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. aging-us.comaging-us.com The disruption of microtubule dynamics is a well-known trigger for apoptosis, particularly in rapidly dividing cells. nih.gov

By causing a sustained mitotic arrest, microtubule-targeting agents like desacetylcolchicine activate cell cycle checkpoints. nih.gov If the cell is unable to properly assemble a mitotic spindle and proceed through mitosis, it will ultimately undergo apoptosis. aging-us.comnih.gov Cellular models used to study this phenomenon often involve treating cancer cell lines with the compound and then assessing for markers of apoptosis. mdpi.com

Common Apoptosis Detection Methods:

Annexin V Staining: Detects the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early marker of apoptosis. utopbio.com

Caspase Activation Assays: Measure the activity of caspases, a family of proteases that are central executioners of apoptosis. aging-us.com

TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov

Research has shown that disrupting microtubule function leads to the activation of apoptotic pathways. nih.gov The sustained arrest in mitosis caused by compounds like desacetylcolchicine is a potent signal for the cell to initiate this self-destruction program, making it a valuable tool in cancer research. wikipedia.orgnih.gov

Studies on Lymphocytotoxic Function and Antagonism in Cellular Assays

The lymphocytotoxic potential of colchicine and its derivatives, including desacetylcolchicine, has been a subject of investigation in various cellular models. Research has demonstrated that these compounds can induce cytotoxicity in lymphocytes, particularly those of cancerous origin.

In a study evaluating novel colchicine analogues on B-lymphocytes from patients with Acute Lymphoblastic Leukemia (ALL), a significant reduction in cell viability was observed. brieflands.com Treatment with these derivatives led to a dose-dependent decrease in the viability of cancerous B-lymphocytes, while normal lymphocytes from healthy donors were largely unaffected at the same concentrations. brieflands.com This selective cytotoxicity is a key area of interest in preclinical research. The mechanism appears to involve the induction of apoptosis through pathways that include increased reactive oxygen species (ROS), mitochondrial swelling, and a reduction in mitochondrial membrane potential. brieflands.com

A key finding from these studies was the significant depletion of intracellular ATP in ALL B-lymphocytes upon treatment with colchicine derivatives, a phenomenon not observed in normal lymphocytes. brieflands.com This suggests a targeted disruption of metabolic processes within the cancerous cells.

Table 1: Effect of Colchicine Derivatives on Cell Viability and ATP Levels in Lymphocytes

| Cell Type | Compound Concentration (µM) | Cell Viability Reduction (%) | Intracellular ATP Decline |

|---|---|---|---|

| ALL B-Lymphocytes | 3 | Significant | Not specified |

| ALL B-Lymphocytes | 6 | Significant | Significant |

| ALL B-Lymphocytes | 12 | Significant (p < 0.001) | Significant |

| ALL B-Lymphocytes | 24 | Significant (p < 0.001) | Significant |

| ALL B-Lymphocytes | 30 | Significant (p < 0.001) | Not specified |

| Healthy B-Lymphocytes | 3, 6, 12, 24, 30 | No significant reduction | No significant decline |

Data derived from a study on novel colchicine derivatives. brieflands.com

Furthermore, research has explored the antagonistic effects of desacetylcolchicine (DAC) in the context of colchicine-induced lymphocyte dysfunction. A study published in Leukemia Research demonstrated that DAC can antagonize the inhibition of human lymphocytotoxic function caused by colchicine. istanbul.edu.tracs.org The inhibitory effect of colchicine on lymphocyte function was found to be dependent on the level of cell-bound drug and was spontaneously reversible. istanbul.edu.tracs.org Desacetylcolchicine, which has a lower binding affinity for tubulin, was shown to counteract the colchicine-induced effects. biologists.com This antagonistic relationship highlights the competitive nature of these compounds at the cellular level and provides a model for studying the structural and functional relationships of colchicine derivatives. istanbul.edu.tracs.orgbiologists.com

Other studies have evaluated a series of colchicine and isocolchicine (B1215398) derivatives for their inhibitory effects on HIV replication in H9 lymphocyte cells. nih.govacs.org While colchicine itself showed only slight inhibition with accompanying cytotoxicity, the investigation into its derivatives aimed to identify compounds with an improved therapeutic index. nih.govacs.org

Investigation of Transport Properties in Brain Synaptic Vesicles

The transport of neurochemicals across the membrane of synaptic vesicles is a critical process for neurotransmission. nih.govwikipedia.org This process is mediated by specific vesicular transporters that sequester neurotransmitters into vesicles, a step powered by a proton gradient generated by V-ATPase. wikipedia.org The composition and function of these transporters can significantly influence synaptic strength and plasticity. nih.gov

While direct studies on the transport of this compound into brain synaptic vesicles are not extensively documented, research on the influence of the d-tartrate component provides relevant insights. A study investigating the uptake of the neurotransmitter dopamine (B1211576) into brain synaptic vesicles found that the presence of D-tartrate in the medium alters the properties of this transport process. brieflands.com This suggests that the tartrate salt itself can influence the function of vesicular transporters. brieflands.com The study cautions that absolute concentrations of inhibitors determined in competition studies using D-tartrate-containing media should be interpreted with care, as the tartrate may interfere with the transport kinetics. brieflands.com

Synaptic vesicles are responsible for storing and releasing various neurotransmitters, and the specific transporters they express define their chemical phenotype. wikipedia.orgnih.gov These transport systems are essential for the regulated exocytosis that underlies chemical signaling at synapses. nih.gov The investigation into how exogenous compounds, or their salts like d-tartrate, interact with these transport mechanisms is crucial for understanding their potential neurological effects.

Advanced Analytical Methodologies in Desacetylcolchicine D Tartrate Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are fundamental in elucidating the interactions between Desacetylcolchicine d-tartrate and its biological targets. Techniques such as ultraviolet-visible (UV-vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to study these molecular interactions. nih.gov For instance, changes in the UV-vis absorption spectrum of a biological macromolecule upon binding with the compound can indicate the formation of a complex and provide insights into the binding affinity.

Solid-state NMR (ssNMR) spectroscopy, particularly with ultrafast magic-angle spinning (MAS), offers high-resolution structural information on drug-polymer interactions. nih.gov This can be crucial for understanding how this compound interacts with cellular components. Furthermore, vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful tool for studying chirality transfer during intermolecular interactions, which could be relevant for the d-tartrate salt. rsc.org These spectroscopic approaches, sometimes coupled with quantum chemistry calculations, help to delineate the precise nature of the molecular interactions. nih.gov

Chromatographic Separations for Compound Monitoring and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound in research samples. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is a widely used method for these purposes. nih.gov The development of stability-indicating analytical methods often relies on HPLC to separate the active pharmaceutical ingredient from its degradation products, ensuring the accuracy of stability studies. chromatographyonline.com

For purity assessment, peak purity analysis using DAD is a common approach. chromatographyonline.com This involves comparing the UV-vis spectra across an entire chromatographic peak to detect any co-eluting impurities. mdpi.com Advanced techniques like two-dimensional liquid chromatography (2D-LC) offer enhanced separation power for complex samples where co-elution might be a concern. chromatographyonline.com The meticulous validation of these chromatographic methods according to established guidelines is crucial for ensuring reliable and accurate quantification and purity determination of this compound. nih.gov

Table 1: Chromatographic Conditions for Purity Assessment

| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

| Stationary Phase | XTerra C18 column nih.gov | Silica gel 60 F254 HPTLC plates nih.gov |

| Mobile Phase | Isocratic elution with 0.1% triethylamine (B128534) acidified water: methanol (B129727) (70:30, v/v) adjusted with o-phosphoric acid to pH 3.0 and methanol (90:10, v/v) with flow rate programming. nih.gov | Ethyl acetate–methanol-aqueous ammonium (B1175870) hydroxide (B78521) solution (10.0: 2.0: 0.1, by volume). nih.gov |

| Detection | Diode Array Detector (DAD) at 210.0 nm. nih.gov | Densitometric scanning at 210.0 nm. nih.gov |

| Purity Verification | Comparison of peak spectra and retention times against a high-purity reference standard. nih.gov | Comparison of Rf values and densitograms against a reference standard. nih.gov |

Cytological Assays for Mitotic and Cellular Effects

Cytological assays are vital for observing the direct effects of this compound on cell structure and division. As a colchicine (B1669291) analogue, its impact on the mitotic spindle and cell cycle progression is of primary interest. Techniques such as immunofluorescence microscopy are used to visualize the microtubule network within cells treated with the compound. This allows researchers to observe disruptions in mitotic spindle formation, leading to mitotic arrest.

Cell viability and proliferation assays, like the MTT or WST-1 assays, provide quantitative data on the cytotoxic or cytostatic effects of the compound. Flow cytometry is another powerful tool used to analyze the cell cycle distribution of a population of cells. By treating cells with this compound and staining their DNA with a fluorescent dye like propidium (B1200493) iodide, researchers can determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), revealing a potential arrest in the G2 or M phase, characteristic of microtubule-disrupting agents.

Biochemical Assays for Enzyme and Receptor Activity Modulation

Biochemical assays are crucial for determining the specific molecular targets of this compound. Research indicates that desacetylcolchicine can act as an activator of acetylcholine (B1216132) receptors and a ligand for nicotinic acetylcholine receptors. biosynth.com It has also been shown to modulate the activity of several enzymes, including protein kinase C, phospholipase A2, and tyrosine kinase. biosynth.comumn.edu

Enzyme inhibition or activation assays are performed to quantify the effect of the compound on specific enzyme activities. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. Receptor binding assays, often using radiolabeled ligands, can determine the affinity and specificity of the compound for various receptors. For instance, studies have shown its ability to inhibit the activity of voltage-gated potassium channels. biosynth.com

Table 2: Investigated Biochemical Targets of Desacetylcolchicine

| Target Class | Specific Target | Observed Effect |

| Receptors | Acetylcholine receptors | Activation biosynth.com |

| Nicotinic acetylcholine receptors | Ligand binding biosynth.com | |

| Enzymes | Protein kinase C | Activation biosynth.com |

| Phospholipase A2 | Activation biosynth.com | |

| Tyrosine kinase | Activation biosynth.com | |

| Ion Channels | Voltage-gated potassium channels | Inhibition biosynth.com |

Fluorescent Labeling Techniques for Cellular Localization and Dynamics

Fluorescent labeling is a powerful technique to visualize the subcellular distribution and dynamics of this compound or its cellular targets. nih.gov This can be achieved by either directly labeling the compound with a fluorescent probe or by using fluorescently tagged antibodies or proteins that interact with the compound's target. nih.govplos.org

Confocal laser scanning microscopy is then used to obtain high-resolution images of the fluorescently labeled molecules within living or fixed cells. plos.org This allows for the determination of whether the compound accumulates in specific organelles, such as the nucleus or cytoplasm, providing clues about its mechanism of action. plos.org For example, if this compound targets microtubules, fluorescent labeling would be expected to show co-localization with the microtubule network. The development of novel fluorescent probes that are as bioactive as the parent molecule is a key aspect of this research area. nih.gov

Emerging Research Avenues and Theoretical Applications

Exploration of the Compound as a Molecular Probe for Cellular Processes

Desacetylcolchicine and its derivatives are increasingly valued as molecular probes for dissecting the intricate dynamics of the cellular cytoskeleton. The compound's fundamental mechanism involves binding to tubulin, the protein subunit that polymerizes to form microtubules. This interaction inhibits microtubule assembly, making it a powerful tool for studying the myriad processes dependent on a dynamic microtubule network. medchemexpress.com

Potential for Investigating Novel Cellular Targets

While the primary and most studied cellular target of desacetylcolchicine is β-tubulin at the colchicine (B1669291) binding site, ongoing research is exploring the possibility of other molecular interactions. nih.gov The complex biological effects observed with some colchicine derivatives suggest that their activity may not be solely attributable to tubulin binding. For instance, certain novel conjugates of N-deacetylcolchicine have been shown to induce the formation of tubulin aggregates and fibrils in cancer cells, an effect that may involve interactions with microtubule-associated proteins (MAPs) in addition to tubulin itself. d-nb.info

This line of inquiry opens up the potential for identifying novel cellular targets for desacetylcolchicine and its analogues. d-nb.info Discovering such off-target effects could unveil previously unknown signaling pathways or cellular vulnerabilities. Researchers are actively investigating whether these compounds interact with other proteins, such as those involved in inflammation like the NLRP3 inflammasome, or other cellular components, which could broaden their therapeutic and research applications significantly. researchgate.net

Research into Microtubule-Targeting Strategies for Cellular Biology

Desacetylcolchicine is a key compound in the broader scientific effort to develop and refine microtubule-targeting strategies for both research and therapeutic purposes. mdpi.com As an inhibitor of tubulin polymerization, it belongs to a class of agents known as colchicine binding site inhibitors (CBSIs). nih.govtandfonline.com These agents are crucial for studying the consequences of microtubule destabilization. mdpi.com

The advantages of targeting the colchicine binding site include the potential to overcome certain mechanisms of multidrug resistance in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that supply tumors. mdpi.comtandfonline.com By studying the structure-activity relationships of desacetylcolchicine and its numerous synthetic derivatives, scientists can design more potent and specific microtubule-targeting agents. researchgate.netnih.gov This research contributes to a deeper understanding of microtubule-dependent cellular functions and aids in the development of new classes of drugs for various diseases. mdpi.comontosight.ai

Development of Advanced Analogues for Mechanistic Studies

To refine the understanding of microtubule-dependent processes, scientists are continuously developing advanced analogues of desacetylcolchicine. nih.gov These synthetic derivatives are designed with specific modifications to probe the mechanistic details of tubulin interaction and microtubule dynamics. researchgate.nettandfonline.com

Key strategies in the development of these analogues include:

Altering functional groups to enhance binding affinity or specificity for the colchicine site on tubulin. researchgate.net

Introducing reporter tags , such as fluorescent dyes (e.g., BODIPY) or biotin (B1667282), to enable visualization and tracking of the compound within cells. tandfonline.comacs.org

Creating photoswitchable derivatives that can be activated or deactivated with specific wavelengths of light, offering precise spatial and temporal control over microtubule disruption. researchgate.netmdpi.com

Synthesizing conjugates by linking desacetylcolchicine to other molecules to explore synergistic effects or targeted delivery. d-nb.infonih.gov

These advanced analogues serve as a sophisticated toolkit for researchers, allowing for more controlled experiments to dissect the roles of microtubules in health and disease. researchgate.net

Table 1: Examples of Advanced Desacetylcolchicine Analogues and Their Research Applications

| Analogue/Derivative Class | Modification | Research Application | Key Findings | Citations |

| Photoswitchable Azo-Colchicines (AzoCols) | Incorporation of an azobenzene (B91143) moiety | To control microtubule disruption using visible light | Light-dependent cytotoxicity and inhibition of tubulin polymerization was demonstrated, allowing for precise control. | researchgate.netmdpi.com |

| Biotinylated Conjugates | Attachment of biotin via a disulfide linker | To enhance tumor cell targeting and selectivity | The conjugate showed potent anti-tumor activity and higher selectivity for tumor cells over non-target cells. | tandfonline.com |

| Bispidine Conjugates | Amidation with a substituted bispidine moiety | To investigate interactions beyond simple tubulin binding | Induced microtubule depolymerization and unique tubulin fibril formation, suggesting interaction with microtubule-associated proteins. | d-nb.info |

| N-Trifluoroacetyl Deacetylcolchicine | Replacement of the acetyl group with a trifluoroacetyl group | To study antimitotic and antitumor potential | Retains cytotoxic effects by disrupting mitotic spindle formation, with potential for improved pharmacokinetics. | smolecule.com |

| BODIPY Probes | Attachment of a BODIPY fluorescent dye | To visualize the compound's localization and interaction within living cells | Revealed involvement of intracellular membranes in the targeting of colchicine to tubulin. | acs.org |

Role in Understanding Fundamental Biological Phenomena (e.g., Cell Division, Transport)

Desacetylcolchicine's ability to disrupt microtubule dynamics makes it an indispensable tool for studying fundamental biological phenomena. nih.gov Microtubules are central to cell division (mitosis), where they form the mitotic spindle responsible for segregating chromosomes into daughter cells. mdpi.com

By applying desacetylcolchicine or its analogues, researchers can induce mitotic arrest, stopping cells in the M-phase of the cell cycle. mdpi.comresearchgate.net This effect is widely used to synchronize cell populations for experiments, allowing for detailed study of cell cycle progression and regulation. The resulting abnormal mitotic spindles and impaired chromosome segregation help elucidate the precise mechanics of mitosis. mdpi.com

Furthermore, microtubules serve as the primary "highways" for intracellular transport, moving organelles, vesicles, and proteins throughout the cell. tandfonline.com By depolymerizing these tracks, desacetylcolchicine allows scientists to investigate the mechanisms of this transport and its importance for cellular organization, signaling, and survival. smolecule.com Observing the consequences of a disrupted transport system provides critical insights into the logistics of the cell and the pathophysiology of diseases where these processes are impaired.

Q & A

Q. Advanced Analysis :

- Source Identification : Compare study parameters such as animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice), dosing regimens, and bioanalytical methods (e.g., LC-MS vs. ELISA) .

- Statistical Harmonization : Apply meta-analysis tools to normalize data, adjusting for variables like bioavailability differences due to formulation (e.g., aqueous vs. PEG-based solutions) .

- In Silico Modeling : Use compartmental pharmacokinetic models (e.g., NONMEM) to simulate interspecies variability and identify outliers .

What advanced techniques are suitable for elucidating the stereochemical configuration of this compound?

Q. Methodological Answer :

- Chiral Analysis : Employ circular dichroism (CD) spectroscopy and X-ray crystallography to confirm the d-tartrate enantiomer .

- Comparative Studies : Contrast rotational dispersion patterns with l-tartrate analogs to rule out racemization during synthesis .

- Validation : Cross-reference results with computational chemistry tools (e.g., DFT calculations for energy-minimized conformers) .

How should researchers design in vitro assays to evaluate the tubulin-binding efficacy of this compound?

Q. Experimental Design :

- Assay Selection : Use fluorescence-based competitive binding assays with purified bovine tubulin, comparing IC₅₀ values against colchicine .

- Controls : Include colchicine (positive control) and vehicle (negative control). Validate with microtubule polymerization assays monitored via turbidimetry (350 nm) .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate binding constants, ensuring triplicate runs to minimize variability .

What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Q. Data Analysis Framework :

- Model Fitting : Use probit or log-logistic models to estimate LD₅₀ values. Validate assumptions with Shapiro-Wilk normality tests .

- Outlier Management : Apply Grubbs’ test to exclude aberrant data points, ensuring <5% variance in replicates .

- Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing confidence intervals and effect sizes .

How can researchers ensure stability of this compound in long-term storage for pharmacological studies?

Q. Stability Protocol :

- Conditions : Test degradation under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Use amber vials to prevent photolysis .

- Analytical Monitoring : Quantify decomposition products via UPLC-PDA at monthly intervals. Track parent compound loss using area-under-curve (AUC) metrics .

- Formulation Adjustments : Add antioxidants (e.g., 0.01% BHT) if oxidative degradation exceeds 5% .

What in vivo models are most appropriate for studying the anti-inflammatory effects of this compound?

Q. Advanced Research Design :

- Model Selection : Use murine collagen-induced arthritis (CIA) or LPS-induced acute inflammation models. Compare with dexamethasone as a benchmark .

- Endpoint Metrics : Measure serum cytokines (IL-6, TNF-α) via multiplex ELISA and histopathological scoring of joint sections .

- Ethical Compliance : Adhere to 3R principles (reduction, refinement, replacement) and report ethics committee approval numbers .

How can contradictory findings about this compound’s hepatotoxicity be systematically addressed?

Q. Contradiction Resolution Strategy :

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) of hepatocytes to identify pathways (e.g., CYP450 inhibition) affected at varying doses .

- Species-Specific Analysis : Compare metabolite profiles in human hepatocytes vs. rodent models to extrapolate relevance .

- Dose Thresholding : Establish NOAEL (no observed adverse effect level) through subchronic dosing studies (28-day) .

What methodologies validate the selectivity of this compound for tubulin over related cytoskeletal targets?

Q. Selectivity Validation :

- Target Screening : Use affinity chromatography with immobilized tubulin vs. actin/vimentin. Quantify binding via surface plasmon resonance (SPR) .

- Computational Docking : Compare binding energies (AutoDock Vina) for tubulin vs. off-target proteins .

- Functional Assays : Assess effects on actin polymerization (pyrene-actin assay) to confirm specificity .

How should researchers structure multidisciplinary collaborations to explore this compound’s potential in oncology?

Q. Collaborative Framework :

- Team Composition : Integrate medicinal chemists (synthesis), pharmacologists (in vivo testing), and bioinformaticians (pathway analysis) .

- Data Sharing : Use cloud-based platforms (e.g., LabArchives) for real-time access to spectral, assay, and omics datasets .

- Grant Design : Align proposals with NIH R01 criteria, emphasizing innovation in colchicine analog development and translational feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.